molecular formula C14H15N3O3S B5070086 4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE

4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE

Cat. No.: B5070086
M. Wt: 305.35 g/mol
InChI Key: JUBRGJDKAYWLHX-UHFFFAOYSA-N
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Description

4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a toluidinocarbonyl group, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with 4-toluidinocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-TOLUIDINOCARBONYL)AMINO]-1-BENZENESULFONAMIDE is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10-2-4-11(5-3-10)16-14(18)17-12-6-8-13(9-7-12)21(15,19)20/h2-9H,1H3,(H2,15,19,20)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBRGJDKAYWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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